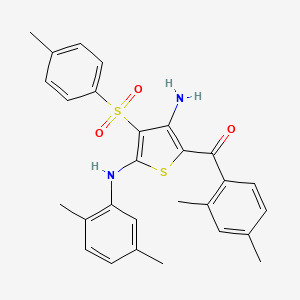
N-(3-(methylthio)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(methylthio)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, commonly known as MTPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTPI has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. In
作用机制
The mechanism of action of MTPI is not yet fully understood. However, it has been suggested that MTPI exerts its anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been suggested that MTPI possesses anti-inflammatory activity through the inhibition of the production of pro-inflammatory cytokines. Additionally, MTPI has been shown to possess anti-microbial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
MTPI has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. MTPI has also been shown to possess anti-microbial activity against various bacterial strains. Additionally, MTPI has been shown to possess antioxidant activity, which may contribute to its anti-tumor and anti-inflammatory properties.
实验室实验的优点和局限性
MTPI has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. Additionally, MTPI possesses a wide range of biological activities, making it a versatile compound for studying various diseases. However, there are also limitations to using MTPI in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects. Additionally, MTPI has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent.
未来方向
There are several future directions for research on MTPI. One area of research could focus on elucidating the mechanism of action of MTPI, which would provide insights into its potential therapeutic applications. Additionally, clinical trials could be conducted to determine the safety and efficacy of MTPI as a therapeutic agent. Further studies could also investigate the potential use of MTPI in combination with other drugs for the treatment of cancer and other diseases. Finally, studies could be conducted to investigate the potential use of MTPI in the development of new anti-microbial agents.
合成方法
MTPI can be synthesized through a multi-step process that involves the reaction of 3-bromoanisole with thioanisole, followed by the reaction of the resulting product with isonicotinoyl chloride. The final step involves the reaction of the intermediate product with tetrahydro-2H-pyran-4-ol in the presence of a base. The resulting product is purified through column chromatography to obtain MTPI in high yield and purity.
科学研究应用
MTPI has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. MTPI has also been shown to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24-16-4-2-3-14(12-16)20-18(21)13-5-8-19-17(11-13)23-15-6-9-22-10-7-15/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQNVDKNLDVNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylthio)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)
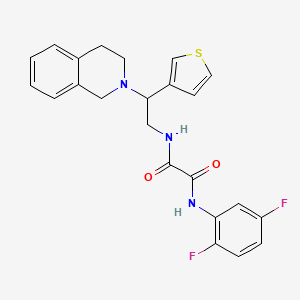
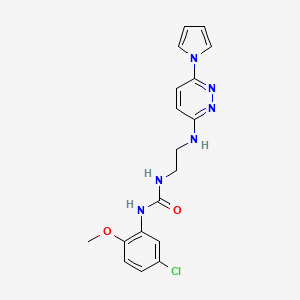
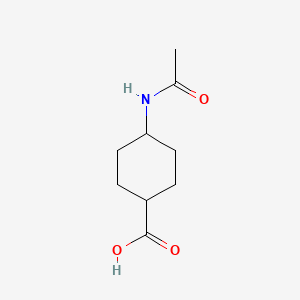
![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)
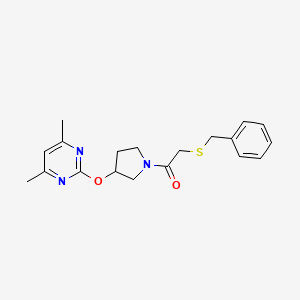
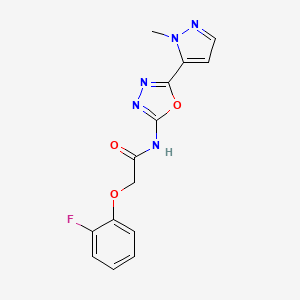

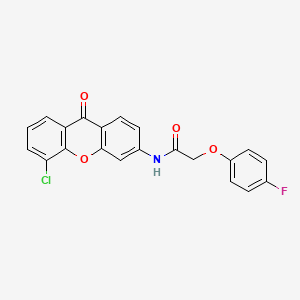
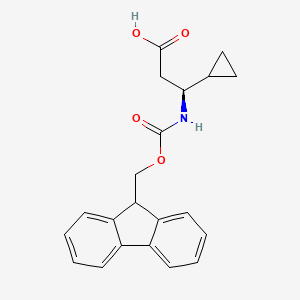
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)

